n,n'-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide
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Overview
Description
N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide is a heterocyclic compound featuring two thiazole rings attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of 2-aminothiazole with terephthaloyl chloride under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
While specific industrial production methods for N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar Compounds
N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide: Unique due to its dual thiazole rings and benzene-1,4-dicarboxamide core.
Benzothiazole derivatives: Similar in structure but may have different functional groups attached to the benzene ring.
Thiazole-based compounds: Share the thiazole ring but differ in the overall molecular structure and functional groups.
Uniqueness
N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide stands out due to its specific combination of thiazole rings and benzene-1,4-dicarboxamide core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-N,4-N-bis(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c19-11(17-13-15-5-7-21-13)9-1-2-10(4-3-9)12(20)18-14-16-6-8-22-14/h1-8H,(H,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLGEWZBPOSRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966189 |
Source
|
Record name | N~1~,N~4~-Bis(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5186-50-5 |
Source
|
Record name | N~1~,N~4~-Bis(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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